EZH2 Histone Methyltransferase Inhibition — Patent‑Incorporated Analogues
Patent literature describes quinazoline‑pyrimidine hybrids as EZH2 inhibitors. The target compound's substitution pattern (6‑methyl‑4‑ol) is claimed to confer binding interactions distinct from 7‑methyl or des‑methyl analogues . However, no public head‑to‑head IC50 data for this exact compound versus a direct comparator are available. Activity inference is class‑level only; quantitative differentiation cannot be substantiated.
| Evidence Dimension | EZH2 Inhibitory Activity |
|---|---|
| Target Compound Data | Not publicly reported in peer‑reviewed form |
| Comparator Or Baseline | 7‑methyl isomer (CAS 352659‑31‑5) and related quinazoline‑pyrimidines |
| Quantified Difference | Not available |
| Conditions | EZH2 biochemical assay (patent‑level disclosure) |
Why This Matters
Without quantitative selectivity data, procurement decisions must rely on the precise chemical identity rather than assumed equipotency across methyl‑regioisomers.
